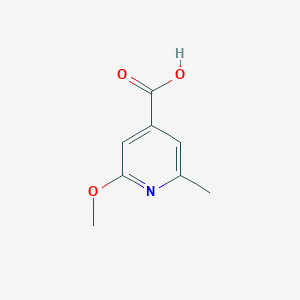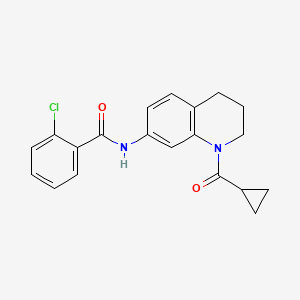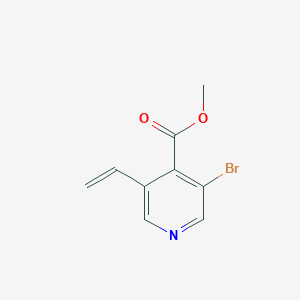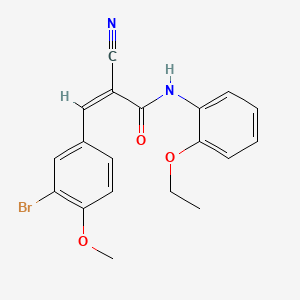![molecular formula C17H20N4O2 B2489301 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2320853-41-4](/img/structure/B2489301.png)
3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one represents an intricate structure combining elements of both the bicyclic system and pyridone functionalities. Such compounds often hold significant pharmacological potential due to their complex molecular architecture, which can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route to 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one typically involves several key steps:
Formation of the bicyclic core: This is achieved through intramolecular cyclization reactions under controlled conditions, often using catalysts or specific temperature and pressure parameters.
Introduction of the imidazole ring: This step can involve the nucleophilic substitution of appropriate precursors in the presence of a base to generate the imidazole functionality.
Attachment of the pyridone moiety: The final attachment is usually done through amide bond formation, often facilitated by coupling agents such as EDC or DCC.
Industrial Production Methods: For industrial-scale production, the methods are optimized to ensure high yield and purity. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability. Industrial methods also focus on green chemistry principles, minimizing waste and using environmentally benign solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or pyridine moieties, leading to the formation of hydroxylated or oxidized derivatives.
Reduction: Reduction can occur at the carbonyl or imidazole groups, often producing alcohol or amine derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, particularly halogenation or alkylation.
Oxidation: Reagents like KMnO₄, H₂O₂, or PCC under acidic or basic conditions.
Reduction: Common reducing agents include LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products from these reactions depend on the site of reactivity and include various oxidized, reduced, or substituted derivatives that maintain the core bicyclic structure.
Scientific Research Applications
3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one finds applications across numerous fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, potentially as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, possibly as a drug candidate for treating various conditions.
Industry: Utilized in the development of specialized materials or as a chemical probe.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as binding to receptors or enzymes, altering their function. This can lead to modulation of biochemical pathways, potentially resulting in therapeutic effects. The precise pathways and targets would be subject to detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds:
3-(1H-imidazol-1-yl)-1-methylpyridin-2(1H)-one
8-azabicyclo[3.2.1]octane-8-carbonyl derivatives
Pyridin-2-one-based compounds
Uniqueness: 3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one stands out due to its specific combination of bicyclic, imidazole, and pyridone functionalities. This unique structure imparts distinct chemical reactivity and biological activity profiles compared to other similar compounds.
Hope you find this comprehensive breakdown interesting and insightful!
Properties
IUPAC Name |
3-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-19-7-2-3-15(16(19)22)17(23)21-12-4-5-13(21)10-14(9-12)20-8-6-18-11-20/h2-3,6-8,11-14H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCFLZRJCOZKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}acetamide](/img/structure/B2489224.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)








